molecular formula C10H8BrClO3S B13168795 8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride

8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride

Cat. No.: B13168795
M. Wt: 323.59 g/mol
InChI Key: RRCOXPKZQLBGDK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-methyl-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The process can be summarized as follows:

Comparison with Similar Compounds

8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride can be compared with other similar compounds, such as:

    6-methyl-2H-chromene-3-sulfonyl chloride: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-chloro-6-methyl-2H-chromene-3-sulfonyl chloride: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    8-bromo-2H-chromene-3-sulfonyl chloride: Lacks the methyl group, which may influence its steric and electronic properties.

Properties

Molecular Formula

C10H8BrClO3S

Molecular Weight

323.59 g/mol

IUPAC Name

8-bromo-6-methyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C10H8BrClO3S/c1-6-2-7-4-8(16(12,13)14)5-15-10(7)9(11)3-6/h2-4H,5H2,1H3

InChI Key

RRCOXPKZQLBGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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